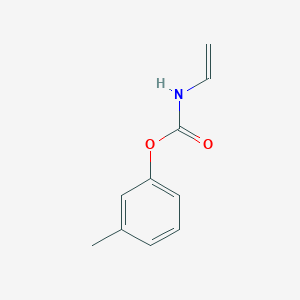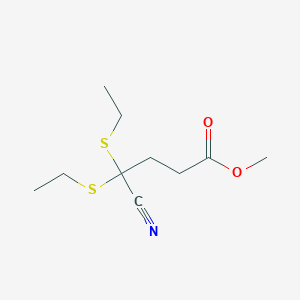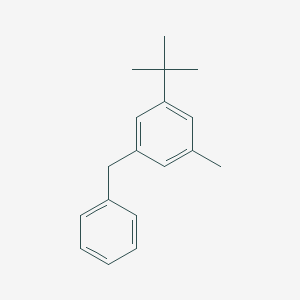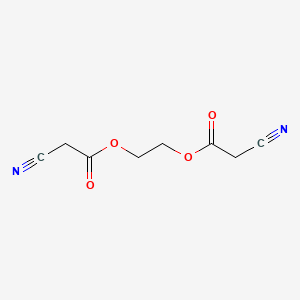
Ethylene bis(cyanoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene bis(cyanoacetate) is an organic compound characterized by the presence of two cyanoacetate groups attached to an ethylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylene bis(cyanoacetate) can be synthesized through the reaction of ethylene diamine with cyanoacetic acid or its esters. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product. Common reaction conditions include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of ethylene bis(cyanoacetate) often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethylene bis(cyanoacetate) undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrazoles and pyridines.
Substitution Reactions: It can react with nucleophiles to replace one of the cyano groups with other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, amines, and hydrazines.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of interest for their biological and pharmacological properties .
Aplicaciones Científicas De Investigación
Ethylene bis(cyanoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of biologically active molecules, including potential drug candidates.
Medicine: Research has explored its use in the synthesis of pharmaceuticals with anticancer, antimicrobial, and antiviral properties.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of ethylene bis(cyanoacetate) involves its ability to participate in nucleophilic addition and substitution reactions. The cyano groups in the compound are highly reactive, allowing it to form stable intermediates that can undergo further transformations. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of various heterocyclic compounds .
Comparación Con Compuestos Similares
Ethyl cyanoacetate: Similar in structure but contains only one cyanoacetate group.
Methyl cyanoacetate: Another related compound with a single cyanoacetate group.
Malononitrile: Contains two cyano groups but lacks the ester functionality.
Uniqueness: Ethylene bis(cyanoacetate) is unique due to the presence of two cyanoacetate groups, which enhances its reactivity and allows for the formation of more complex structures compared to its analogs. This dual functionality makes it a valuable compound in organic synthesis and various applications .
Propiedades
Número CAS |
89976-96-5 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
2-(2-cyanoacetyl)oxyethyl 2-cyanoacetate |
InChI |
InChI=1S/C8H8N2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-2,5-6H2 |
Clave InChI |
UASCOHMZKHIVQW-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)CC#N)OC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)

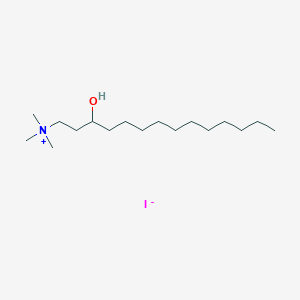
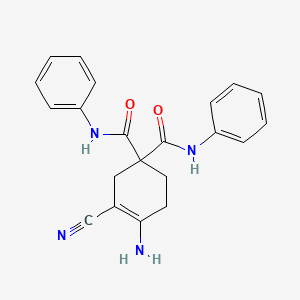
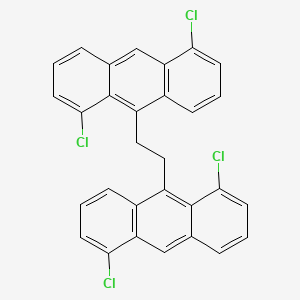
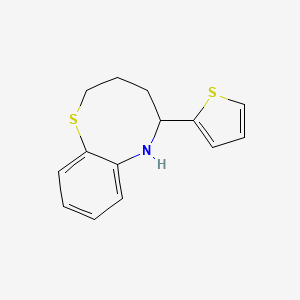
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)

